molecular formula C14H24N6O7 B3340090 Secnidazole hemihydrate CAS No. 227622-73-3

Secnidazole hemihydrate

Cat. No.: B3340090
CAS No.: 227622-73-3
M. Wt: 388.38 g/mol
InChI Key: LPCFEXQLJSCCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secnidazole hemihydrate is a second-generation 5-nitroimidazole antimicrobial agent. It is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. This compound is known for its effectiveness against anaerobic bacteria and protozoa, making it a valuable compound in the treatment of various infections, including bacterial vaginosis, amoebiasis, giardiasis, and trichomoniasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Secnidazole hemihydrate can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

    Nitration: The nitration of imidazole derivatives to introduce the nitro group.

    Reduction: Reduction of the nitro group to form the corresponding amine.

    Alkylation: Alkylation of the amine to introduce the desired side chains.

    Hydration: Hydration to form the hemihydrate form of secnidazole.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Secnidazole hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Secnidazole hemihydrate has a wide range of applications in scientific research:

Mechanism of Action

Secnidazole hemihydrate is structurally related to other 5-nitroimidazoles, such as metronidazole and tinidazole. These compounds share a common spectrum of activity against anaerobic microorganisms. this compound has a longer terminal elimination half-life (approximately 17 to 29 hours) compared to metronidazole and tinidazole, making it more convenient for single-dose therapy .

Comparison with Similar Compounds

Secnidazole hemihydrate stands out due to its improved oral absorption and longer half-life, providing a more convenient treatment option for patients.

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H11N3O3.H2O/c2*1-5(11)4-9-6(2)8-3-7(9)10(12)13;/h2*3,5,11H,4H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCFEXQLJSCCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-].CC1=NC=C(N1CC(C)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746883
Record name 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227622-73-3
Record name 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 227622-73-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Secnidazole hemihydrate
Reactant of Route 2
Reactant of Route 2
Secnidazole hemihydrate
Reactant of Route 3
Reactant of Route 3
Secnidazole hemihydrate
Reactant of Route 4
Secnidazole hemihydrate
Reactant of Route 5
Secnidazole hemihydrate
Reactant of Route 6
Secnidazole hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.